4-Hydroxybenzene-1-sulfonic acid dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxybenzenesulfonic acid dihydrate, also known as Phenol-4-sulfonic acid sodium salt dihydrate, is a compound with the linear formula HOC6H4SO3Na·2H2O . It is functionally related to a phenol . It appears as a white to off-white fine crystalline powder .
Molecular Structure Analysis
The molecular formula of 4-Hydroxybenzenesulfonic acid dihydrate is C6H9NaO6S . The molecular weight is 232.19 . The IUPAC Standard InChI is InChI=1S/C6H6O4S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4,7H,(H,8,9,10) .Chemical Reactions Analysis
One study mentions that after copolymerization with 4-hydroxybenzenesulfonic acid, these sulfonic acid groups significantly accelerate the protonation of benzoxazine intermediates, leading to more carbocation formation .Physical and Chemical Properties Analysis
4-Hydroxybenzenesulfonic acid dihydrate is a white to off-white fine crystalline powder . The molecular weight is 232.19 .Scientific Research Applications
Quantum Chemical Modeling and Structure Formation
4-Hydroxybenzenesulfonic acid dihydrate is utilized in quantum chemical modeling to understand the formation of hydrate clusters and the process of water adsorption on crystal surfaces. Research has simulated the hydration of 4-hydroxy-1,3-benzenedisulfonic acid dihydrate, revealing the energetically favorable positions for water molecules and the activation barriers for proton transfer. These studies are critical for understanding the molecular structure and reactivity of sulfonic acids in various environments (Zyubina et al., 2012).
Luminescent Materials and Coordination Polymers
The compound has been involved in the synthesis of novel luminescent materials. Specifically, it has been used in creating luminescent ladder-like lanthanide coordination polymers. These materials have not only been synthesized but also structurally characterized and studied for their luminescence properties, indicating potential applications in optoelectronics and sensing technologies (Yang et al., 2008).
Catalysis in Chemical Reactions
4-Hydroxybenzenesulfonic acid dihydrate serves as a catalyst or a component in the catalyst systems for various chemical reactions. For instance, it has been used in the preparation of solid p-hydroxybenzenesulfonic acid–formaldehyde resin, demonstrating significant catalytic properties in the dehydration reaction of fructose and glucose to 5-hydroxymethylfurfural, a platform chemical with numerous industrial applications (Li et al., 2017).
Optical and Electrical Properties
Research has explored the growth and characterization of crystals like sodium 4-hydroxybenzenesulfonate dihydrate for their optical and electrical properties. Studies on the optical transmittance, dielectric properties, and AC conductivity at different temperatures provide insights into the potential applications of these materials in optics and electronics (Zahid et al., 2019).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The key feature of 4-Hydroxybenzenesulfonic acid dihydrate is the benzene ring with a hydroxyl group (OH) attached at the 4th position and a sulfonate group (SO3Na) attached as well. In its structure, sodium ions coordinate directly to the sulfonate oxygen atoms . The presence of hydroxyl groups on the phenyl rings allows an enhanced hydrogen bonding .
Molecular Mechanism
It is known that the compound contains alternating layers of sulfonate ions and hydrated cations
Temporal Effects in Laboratory Settings
In laboratory settings, 4-Hydroxybenzenesulfonic acid dihydrate has been used in the preparation of a series of layered divalent transition metal benzenesulfonates, luminescent ladder-like lanthanide coordination polymers of 4-hydroxybenzenesulfonate, and new polynorbornene ionomers bearing fluorinated pendant benzenesulfonate groups
Properties
IUPAC Name |
4-hydroxybenzenesulfonic acid;dihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S.2H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4,7H,(H,8,9,10);2*1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVULJAPNZJRJMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)O.O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060026-75-5 |
Source
|
Record name | 4-hydroxybenzene-1-sulfonic acid dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.